7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dihydrobenzopyran ring can be oxidized to form corresponding benzopyranones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzopyrans
- Benzopyranones
- Reduced derivatives such as alcohols or aldehydes
Scientific Research Applications
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site residues, thereby blocking substrate access. In receptor binding studies, it can mimic natural ligands and modulate receptor activity, leading to downstream biological effects.
Comparison with Similar Compounds
- 7-Chloro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 7-Fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 7-Iodo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Comparison: Compared to its halogenated analogs, 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits unique reactivity and binding properties due to the size and electronegativity of the bromine atom. This makes it particularly useful in applications where specific interactions with biological targets are required. Its bromine atom provides a balance between reactivity and stability, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
2648966-36-1 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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